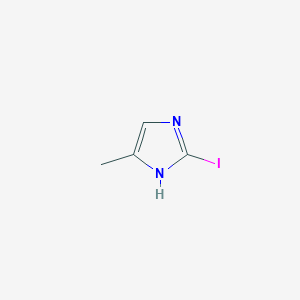
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate
カタログ番号 B1296451
CAS番号:
219313-75-4
分子量: 267.32 g/mol
InChIキー: ODQXVSTXYPSJND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure analysis for Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is not provided in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate are not provided in the available sources .科学的研究の応用
Synthesis and Characterization
- Bridged-ring Nitrogen Compounds: Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a related compound, was used in the synthesis of dopamine analogues, indicating a potential application in neurochemistry and drug design (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Bioactive Potentials and Pharmacological Applications
- Cholinesterase Inhibitory Constituents: Ethyl acetate derivatives, closely related to the query compound, have shown significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the study of neurodegenerative diseases (Khan et al., 2014).
- Azo and Diazo Dyes: The compound’s derivatives have been used in the synthesis of azo and diazo dyes, highlighting its potential in dye manufacturing and related applications (Mutar & Ali, 2021).
Chemical Synthesis and Material Science
- Phenolate-bridged Dimanganese Complexes: In a study involving a dinucleating phenol ligand similar to the query compound, applications in inorganic chemistry and material science were explored (Gultneh, Farooq, Liu, Karlin, & Zubieta, 1992).
- Crystal Structure Studies: Similar compounds have been used in X-ray crystallography, contributing to our understanding of molecular structures (DyaveGowda et al., 2002).
Environmental and Recycling Applications
- Effective Aminolytic Depolymerization: The compound’s derivatives have been used in the recycling of poly(ethylene terephthalate) waste, showing its potential in environmental applications (Shah & Shukla, 2012).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-19-14(18)11-12-3-5-13(6-4-12)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQXVSTXYPSJND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Iodo-4-methyl-1H-imidazole
73746-43-7
4-(1H-tetrazol-5-yl)benzoic acid
34114-12-0
2,5-Diphenyl-1,3-thiazol-4-ol
59484-42-3

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)



![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)
![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)


